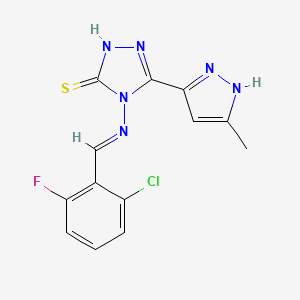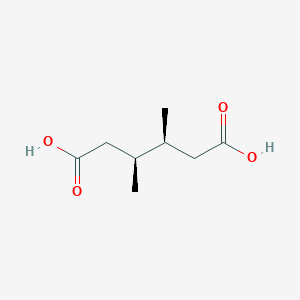
(3S,4S)-3,4-Dimethylhexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is a type of dicarboxylic acid, which means it contains two carboxyl functional groups (-COOH). The presence of two methyl groups on the third and fourth carbon atoms distinguishes it from other hexanedioic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dimethylhexanedioic acid can be achieved through various methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a diene or an enone, using chiral catalysts. This method ensures the selective formation of the desired enantiomer. Another method involves the use of chiral auxiliaries or reagents to induce chirality during the synthesis process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product with high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3S,4S)-3,4-Dimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used to convert carboxyl groups to acyl chlorides, which can then react with nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or other functionalized derivatives.
科学的研究の応用
(3S,4S)-3,4-Dimethylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of (3S,4S)-3,4-Dimethylhexanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The carboxyl groups can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.
類似化合物との比較
Similar Compounds
Adipic Acid: A dicarboxylic acid with a similar structure but without the methyl groups.
Pimelic Acid: Another dicarboxylic acid with a longer carbon chain.
Suberic Acid: A dicarboxylic acid with an eight-carbon chain.
Uniqueness
(3S,4S)-3,4-Dimethylhexanedioic acid is unique due to the presence of two methyl groups on the third and fourth carbon atoms, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
921608-30-2 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC名 |
(3S,4S)-3,4-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(3-7(9)10)6(2)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,6-/m0/s1 |
InChIキー |
JSDLZYHSBDSAGZ-WDSKDSINSA-N |
異性体SMILES |
C[C@@H](CC(=O)O)[C@@H](C)CC(=O)O |
正規SMILES |
CC(CC(=O)O)C(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



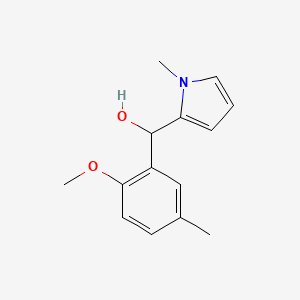
![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)
![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)
![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
![3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12640476.png)
![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)
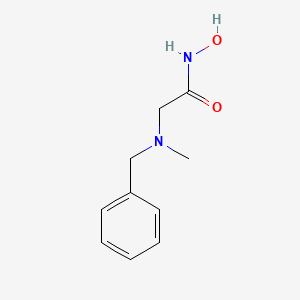
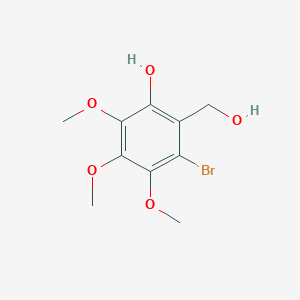
![3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640498.png)

